molecular formula C9H6ClF3O2 B13595166 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B13595166
M. Wt: 238.59 g/mol
InChI Key: MMPPHKGXDXBRSW-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C10H8ClF3O2 It is a derivative of ethanone, characterized by the presence of a chloro and methoxy group on the phenyl ring, along with trifluoromethyl substitution

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloro or methoxy groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with target molecules, influencing its biological activity.

Comparison with Similar Compounds

1-(3-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:

    3-Chloro-4-methoxyacetophenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the trifluoromethyl group, leading to different reactivity and applications.

    1-(3-Chloro-4-methoxyphenyl)ethanone: Similar structure but without the trifluoromethyl group, affecting its chemical behavior and uses.

These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its properties and applications.

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3

InChI Key

MMPPHKGXDXBRSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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